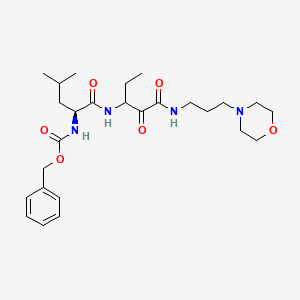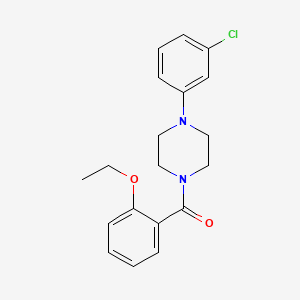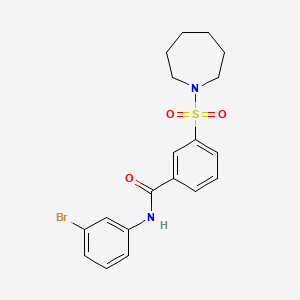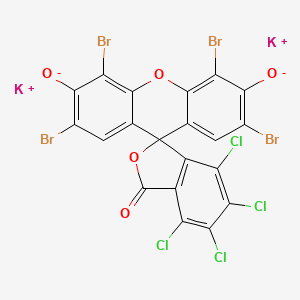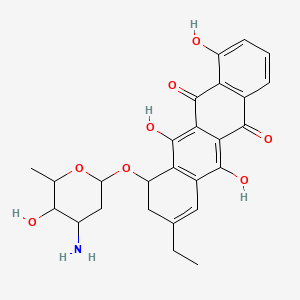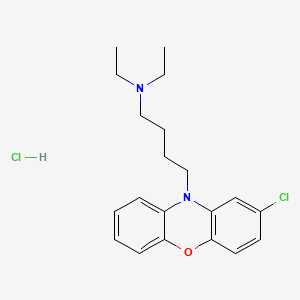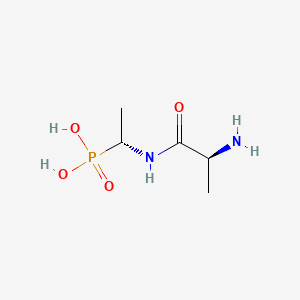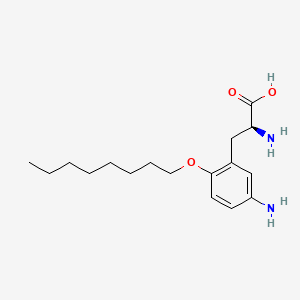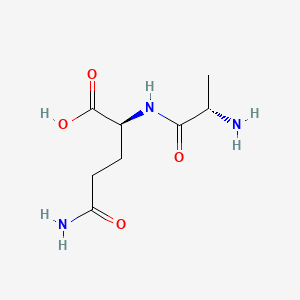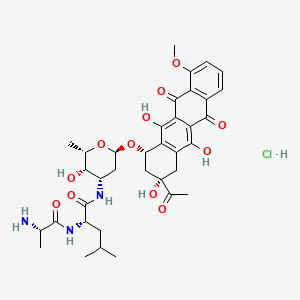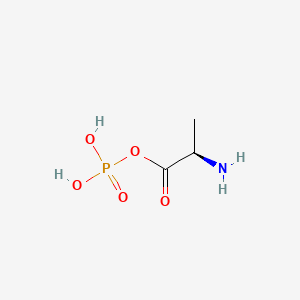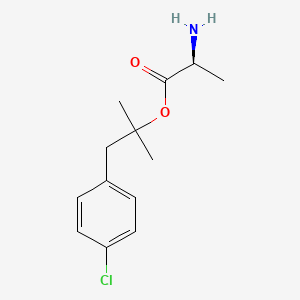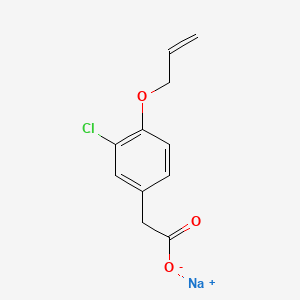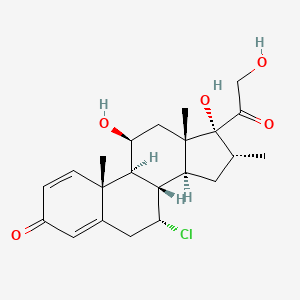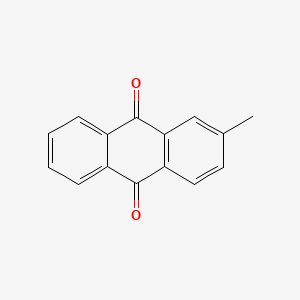
2-Methylanthraquinone
概要
説明
2-Methylanthraquinone, also known as β-methylanthraquinone and tectoquinone, is an organic compound which is a methylated derivative of anthraquinone . It is an off-white solid and an important precursor to many dyes . It is used as a pharmaceutical intermediate and in smog dyes .
Synthesis Analysis
The compound is produced by the reaction of phthalic anhydride and toluene . It can be chlorinated to give 1-chloro-2-methylanthraquinone. Nitration gives 1-nitro-2-methylanthraquinone, which can be reduced to 1-amino-2-methyl derivative. Oxidation of the methyl group gives anthraquinone-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 2-Methylanthraquinone is C15H10O2 . It has a molecular weight of 222.24 g/mol . The InChI string is InChI=1S/C15H10O2/c1-9-6-7-12-13 (8-9)15 (17)11-5-3-2-4-10 (11)14 (12)16/h2-8H,1H3 .
Chemical Reactions Analysis
2-Methylanthraquinone can be chlorinated to give 1-chloro-2-methylanthraquinone. Nitration gives 1-nitro-2-methylanthraquinone, which can be reduced to 1-amino-2-methyl derivative . Oxidation of the methyl group gives anthraquinone-2-carboxylic acid .
Physical And Chemical Properties Analysis
2-Methylanthraquinone is an almost colorless solid . It has a density of 1.365 g/cm3 . The melting point is 177 °C (351 °F; 450 K) .
科学的研究の応用
-
Pest Control
- Field : Entomology
- Application : 2-Methylanthraquinone (MAQ) is found in teak heartwood and is associated with its high durability. It has been found to be effective in resisting termites .
- Method : The wood extractives of Tectona grandis, which contain MAQ, are used to deter termites .
- Results : The application of these extractives has shown to be effective in deterring subterranean termites .
-
Cancer Research
- Field : Oncology
- Application : Anthraquinones, including 2-Methylanthraquinone, have been used in the development of anticancer agents .
- Method : These compounds are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
- Results : Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
-
Industrial Applications
- Field : Industrial Chemistry
- Application : 2-Methylanthraquinone is used in the production of dyes, pigments, and pharmaceuticals .
- Method : It is used in various industrial processes, including the textile and pharmaceutical industries .
- Results : Its diverse applications have made it a versatile organic compound in these industries .
-
Paper Industry
- Field : Industrial Chemistry
- Application : 2-Methylanthraquinone is used as a cooking additive in the paper industry .
- Method : It accelerates delignification and stops carbohydrate degradation, enabling a reduction in cooking time, temperature, and chemical charge .
- Results : The application of 2-Methylanthraquinone has been found to be effective in improving the efficiency of the paper production process .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 2-Methylanthraquinone is used as a pharmaceutical intermediate, serving as a building block for the synthesis of various drugs .
- Method : It is commonly used in the preparation of anthracycline antibiotics, which are used to treat various types of cancer .
- Results : The use of 2-Methylanthraquinone has been found to be effective in the synthesis of various drugs .
-
Smog Dyes Production
- Field : Industrial Chemistry
- Application : 2-Methylanthraquinone is used in the production of smog dyes .
- Method : These dyes are used in the textile industry and are known for their excellent color fastness and resistance to fading. 2-Methylanthraquinone is used as a precursor in the manufacturing process of these dyes .
- Results : The use of 2-Methylanthraquinone has been found to be effective in the production of smog dyes .
-
Photosensitizer in Photographic Films
- Field : Photographic Chemistry
- Application : 2-Methylanthraquinone is used as a photosensitizer in the production of photographic films .
- Method : It is used in the manufacturing process of photographic films due to its unique chemical properties .
- Results : The use of 2-Methylanthraquinone has been found to be effective in improving the quality of photographic films .
-
Preparation of Bioreducible Anthraquinone Derivatives
- Field : Nanomedicine
- Application : 2-Methylanthraquinone has found potential application in the preparation of bioreducible anthraquinone derivatives .
- Method : These compounds have shown promising results in the field of nanomedicine as they can be used as efficient drug delivery systems, particularly for the treatment of cancer .
- Results : The use of 2-Methylanthraquinone in the preparation of these derivatives has shown potential therapeutic applications in cancer treatment .
Safety And Hazards
特性
IUPAC Name |
2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGQARXZDRHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041439 | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylanthraquinone | |
CAS RN |
84-54-8 | |
| Record name | 2-Methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9P233HWAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

